Romk-IN-32

Description

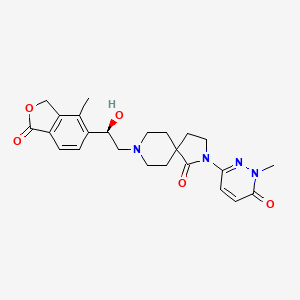

Structure

3D Structure

Properties

Molecular Formula |

C24H28N4O5 |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

8-[(2R)-2-hydroxy-2-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)ethyl]-2-(1-methyl-6-oxopyridazin-3-yl)-2,8-diazaspiro[4.5]decan-1-one |

InChI |

InChI=1S/C24H28N4O5/c1-15-16(3-4-17-18(15)14-33-22(17)31)19(29)13-27-10-7-24(8-11-27)9-12-28(23(24)32)20-5-6-21(30)26(2)25-20/h3-6,19,29H,7-14H2,1-2H3/t19-/m0/s1 |

InChI Key |

AEQJLXICIKRMCT-IBGZPJMESA-N |

Isomeric SMILES |

CC1=C(C=CC2=C1COC2=O)[C@H](CN3CCC4(CC3)CCN(C4=O)C5=NN(C(=O)C=C5)C)O |

Canonical SMILES |

CC1=C(C=CC2=C1COC2=O)C(CN3CCC4(CC3)CCN(C4=O)C5=NN(C(=O)C=C5)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of a Potent ROMK Channel Inhibitor: A Technical Guide

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific data or a chemical structure for a compound designated "Romk-IN-32." Therefore, this technical guide outlines the presumed mechanism of action and experimental characterization of a representative potent and selective small molecule inhibitor of the Renal Outer Medullary Potassium (ROMK) channel, based on published data for other well-characterized ROMK inhibitors. This document is intended for researchers, scientists, and drug development professionals.

Introduction to the ROMK Channel as a Therapeutic Target

The Renal Outer Medullary Potassium (ROMK) channel, also known as Kir1.1 or KCNJ1, is an inwardly rectifying potassium channel with a crucial role in renal physiology.[1][2][3] It is primarily expressed in the apical membrane of the thick ascending limb of Henle's loop and the cortical collecting duct.[4] In these locations, ROMK is essential for potassium recycling and secretion, processes that are tightly linked to sodium reabsorption.[4] Consequently, inhibition of the ROMK channel presents a promising therapeutic strategy for the development of novel diuretics to treat hypertension and edematous states.[4]

Presumed Mechanism of Action of a Small Molecule ROMK Inhibitor

Based on studies of other potent small molecule ROMK inhibitors, the primary mechanism of action is the direct blockade of the channel's ion conduction pore. It is hypothesized that these inhibitors act as intracellular pore blockers. This means the inhibitor likely enters the cell and accesses its binding site from the cytoplasmic side of the channel.

The binding of the inhibitor is often voltage-dependent, with hyperpolarization of the cell membrane potentially relieving the block. Furthermore, the inhibitory activity can be influenced by the extracellular potassium concentration, suggesting a complex interaction within the ion permeation pathway.

Below is a diagram illustrating the proposed signaling pathway and the inhibitory mechanism.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a representative potent and selective ROMK inhibitor, based on typical values observed for such compounds in the scientific literature.

Table 1: In Vitro Potency

| Parameter | Value (nM) | Assay Type |

| ROMK IC50 | 35 | Thallium Flux Assay |

| hERG IC50 | 22000 | Patch-clamp Electrophysiology |

Table 2: Selectivity Profile

| Channel | IC50 (µM) | Assay Type | Selectivity (fold vs. ROMK) |

| Kir2.1 | >100 | Thallium Flux Assay | >2857 |

| Kir4.1 | >100 | Thallium Flux Assay | >2857 |

| KCNQ2/3 | >50 | Thallium Flux Assay | >1428 |

| NaV1.5 | >50 | Patch-clamp Electrophysiology | >1428 |

| CaV1.2 | >50 | Patch-clamp Electrophysiology | >1428 |

Detailed Experimental Protocols

Thallium Flux Assay for ROMK Inhibition

This high-throughput assay measures the influx of thallium (Tl+), a surrogate for K+, through open ROMK channels using a Tl+-sensitive fluorescent dye.

Experimental Workflow:

Protocol:

-

Cell Culture: Maintain a stable cell line (e.g., HEK293 or CHO) expressing the human ROMK channel in appropriate culture medium.

-

Cell Plating: Seed cells into 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading:

-

Compound Addition:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Remove the dye loading buffer and wash the cells with assay buffer.

-

Add the compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.

-

-

Thallium Stimulation and Fluorescence Measurement:

-

Prepare a stimulus buffer containing a defined concentration of Tl2SO4.

-

Use a fluorescence plate reader equipped with an automated liquid handling system to add the stimulus buffer to each well.

-

Simultaneously, begin kinetic fluorescence measurements (e.g., excitation at 488 nm, emission at 525 nm) for a set duration (e.g., 120 seconds).[6]

-

-

Data Analysis:

-

Determine the rate of fluorescence increase for each well.

-

Normalize the data to vehicle (0% inhibition) and a known ROMK inhibitor (100% inhibition) controls.

-

Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

-

Rubidium (⁸⁶Rb+) Efflux Assay

This assay provides a direct measure of K+ channel activity by quantifying the efflux of the radioactive K+ surrogate, ⁸⁶Rb+, from pre-loaded cells.

Experimental Workflow:

Protocol:

-

Cell Culture and Plating: As described for the thallium flux assay, but typically in 96-well plates.

-

⁸⁶Rb+ Loading:

-

Washing:

-

Aspirate the loading buffer and wash the cells multiple times with a wash buffer to remove extracellular ⁸⁶Rb+.

-

-

Compound Incubation:

-

Add assay buffer containing the test compound or vehicle to the wells and incubate for a defined period.

-

-

Efflux Stimulation:

-

To initiate efflux, replace the compound-containing buffer with a stimulation buffer that has a low potassium concentration, creating a strong electrochemical gradient for ⁸⁶Rb+ to exit the cells through open ROMK channels.

-

Incubate for a specific time (e.g., 10-30 minutes).

-

-

Sample Collection and Measurement:

-

Carefully collect the supernatant from each well.

-

Lyse the cells in each well with a lysis buffer (e.g., containing a detergent).

-

Measure the amount of ⁸⁶Rb+ in both the supernatant and the cell lysate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of ⁸⁶Rb+ efflux for each well: (% Efflux) = [Counts in Supernatant / (Counts in Supernatant + Counts in Lysate)] * 100.

-

Normalize the data and determine the IC50 value as described for the thallium flux assay.

-

Patch-Clamp Electrophysiology

This technique provides the most detailed information about the interaction of an inhibitor with the ROMK channel, including its effects on channel gating and permeation.

Experimental Workflow:

Protocol:

-

Solutions:

-

Internal (Pipette) Solution (in mM): e.g., 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl₂, adjusted to pH 7.2 with KOH.

-

External (Bath) Solution (in mM): e.g., 140 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, adjusted to pH 7.4 with KOH.

-

-

Cell Preparation: Use cells transiently or stably expressing the ROMK channel.

-

Recording:

-

Obtain a gigaseal in the whole-cell patch-clamp configuration.

-

Hold the cell at a holding potential of, for example, -80 mV.

-

Apply a series of voltage steps or ramps to elicit ROMK currents. A typical protocol would involve stepping the voltage from -120 mV to +60 mV.

-

-

Compound Application:

-

After recording stable baseline currents, perfuse the external solution containing the test compound at various concentrations onto the cell.

-

Allow sufficient time for the inhibitory effect to reach a steady state.

-

-

Data Acquisition and Analysis:

-

Record currents in the presence of the compound.

-

Measure the peak inward and outward currents at specific voltages.

-

Calculate the percentage of current inhibition at each concentration and voltage.

-

Determine the IC50 value and assess the voltage dependence of the block.

-

Conclusion

While specific information on "this compound" is not publicly available, this guide provides a comprehensive overview of the likely mechanism of action and the experimental methodologies used to characterize potent and selective small molecule inhibitors of the ROMK channel. The described assays, from high-throughput screening to detailed electrophysiological characterization, are essential tools for the discovery and development of novel diuretic agents targeting this important ion channel. Researchers in this field can utilize these protocols as a foundation for their own investigations into the pharmacology of ROMK inhibitors.

References

- 1. molbiolcell.org [molbiolcell.org]

- 2. ROMK - Wikipedia [en.wikipedia.org]

- 3. Characterization of hyperactive mutations in the renal potassium channel ROMK uncovers unique effects on channel biogenesis and ion conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FluxOR II Green Potassium Ion Channel Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 6. cdn-links.lww.com [cdn-links.lww.com]

- 7. aurorabiomed.com.cn [aurorabiomed.com.cn]

- 8. acseusa.org [acseusa.org]

Romk-IN-32 and its effects on renal potassium transport

An In-Depth Technical Guide on a Representative ROMK Inhibitor: Compound 30 and its Effects on Renal Potassium Transport

Disclaimer: No specific public data could be found for a compound designated "Romk-IN-32." This guide is based on publicly available information for a representative selective small molecule ROMK inhibitor, referred to as Compound 30 in scientific literature, to illustrate the expected effects and experimental evaluation of such a compound.

Introduction to ROMK as a Therapeutic Target

The Renal Outer Medullary Potassium (ROMK) channel, also known as Kir1.1 or KCNJ1, is an ATP-dependent potassium channel crucial for renal potassium handling.[1] It is primarily expressed in the thick ascending limb of Henle's loop (TAL) and the cortical collecting duct (CCD) of the nephron.[2] In the TAL, ROMK facilitates potassium recycling across the apical membrane, a process essential for the function of the Na+/K+/2Cl- cotransporter (NKCC2).[3][4][5] In the CCD, ROMK is the primary channel for potassium secretion into the tubular lumen, which is tightly coupled to sodium reabsorption via the epithelial sodium channel (ENaC).[2][6]

Given its central role in salt and potassium homeostasis, inhibition of ROMK presents a novel diuretic strategy.[7] By targeting ROMK, it is hypothesized that a new class of diuretics could be developed for treating hypertension and edematous states like heart failure, potentially with a reduced risk of potassium imbalances compared to existing diuretics.[4][5]

Compound 30: A Representative ROMK Inhibitor

Compound 30 is a selective small molecule inhibitor of the human ROMK channel. Its development was aimed at improving upon earlier leads by enhancing selectivity over other ion channels, particularly the hERG channel, and optimizing pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the key in vitro potency, selectivity, and pharmacokinetic data for Compound 30 and a reference compound.

| Compound | ROMK IC50 (μM) | hERG IC50 (μM) | Selectivity (hERG/ROMK) |

| Lead Compound 5 | 0.052 | 0.005 | ~0.1 |

| Compound 30 | Data not publicly available (potency improved over lead) | Data not publicly available (selectivity improved) | >1 (Implied) |

Table 1: In Vitro Potency and Selectivity of Representative ROMK Inhibitors.[2]

| Compound | Clearance (CL) | Oral Bioavailability (F%) | Half-life (t1/2) |

| Lead Compound 5 | High | Low | Not reported |

| Compound 30 | Reduced | Acceptable | 1.5 hours (in rat) |

Table 2: Preclinical Pharmacokinetic Parameters of Representative ROMK Inhibitors in Rats.[2]

Mechanism of Action and Signaling Pathways

ROMK channel activity is modulated by a complex network of signaling pathways. Inhibition of ROMK by a small molecule like Compound 30 would be expected to disrupt these normal physiological processes, leading to a diuretic effect.

Caption: Simplified signaling pathway of ROMK regulation and inhibition.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize ROMK inhibitors.

In Vitro ROMK Inhibition Assay (⁸⁶Rb⁺ Efflux)

This functional assay measures the inhibition of ROMK channel activity by assessing the efflux of the potassium surrogate, ⁸⁶Rb⁺, from cells stably expressing the human ROMK channel.

Caption: Workflow for the ⁸⁶Rb⁺ efflux assay to determine ROMK inhibition.

Detailed Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human ROMK gene are seeded in 96-well plates and grown to confluence.

-

⁸⁶Rb⁺ Loading: The growth medium is replaced with a loading buffer containing ⁸⁶RbCl, and the cells are incubated to allow for cellular uptake of the radioisotope.

-

Washing: The loading buffer is removed, and the cell monolayer is washed multiple times with a K⁺-free buffer to remove extracellular ⁸⁶Rb⁺.

-

Compound Incubation: A buffer containing various concentrations of the test inhibitor is added to the wells, and the plate is incubated for a specific duration.

-

Efflux Stimulation: A stimulating buffer with a high potassium concentration is added to initiate ⁸⁶Rb⁺ efflux through the open ROMK channels.

-

Quantification: After a set time, the supernatant is collected, and the amount of extruded ⁸⁶Rb⁺ is measured using a scintillation counter. The cells are then lysed, and the remaining intracellular ⁸⁶Rb⁺ is also quantified.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to vehicle controls, and the IC50 value is determined by fitting the data to a dose-response curve.[2]

hERG Channel Inhibition Assay

To assess the potential for cardiac side effects, the inhibitory activity of the compound on the hERG (human Ether-à-go-go-Related Gene) potassium channel is evaluated, often using an automated patch-clamp system.

Detailed Protocol:

-

Cell Line: HEK293 cells stably expressing the hERG channel are used.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed. Cells are clamped at a holding potential (e.g., -80 mV), and a specific voltage protocol is applied to elicit hERG currents. This typically involves a depolarizing step to activate the channels followed by a repolarizing step to measure the characteristic tail current.

-

Compound Application: The test compound is applied at various concentrations via a perfusion system.

-

Data Acquisition and Analysis: The peak tail current is measured before and after compound application. The percentage of current inhibition is calculated, and an IC50 value is determined.

In Vivo Pharmacokinetic Studies in Rats

To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor, pharmacokinetic studies are conducted in preclinical animal models.

Detailed Protocol:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Dosing: The compound is administered via intravenous (IV) and oral (PO) routes to different groups of animals.

-

Blood Sampling: Blood samples are collected at multiple time points post-dosing from the tail vein or another appropriate site.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%).[2]

Expected Effects on Renal Potassium Transport and Diuresis

Inhibition of ROMK is expected to have distinct effects in different segments of the nephron:

-

Thick Ascending Limb (TAL): By blocking K⁺ recycling, a ROMK inhibitor would reduce the activity of the NKCC2 cotransporter. This would lead to a decrease in NaCl reabsorption, similar to the mechanism of loop diuretics like furosemide.

-

Cortical Collecting Duct (CCD): Inhibition of ROMK in this segment would directly block the final pathway for K⁺ secretion. This is anticipated to have a potassium-sparing effect.

The net effect of a ROMK inhibitor would be an increase in both sodium and water excretion (diuresis and natriuresis), with a potentially neutral or reduced effect on potassium excretion compared to traditional diuretics.

Caption: Logical flow of the diuretic and potassium-sparing effects of a ROMK inhibitor.

Conclusion

Selective ROMK inhibitors, such as the representative Compound 30, hold promise as a novel class of diuretics for the management of hypertension and fluid overload. Their unique mechanism of action, targeting potassium channels involved in both salt reabsorption and potassium secretion, offers the potential for effective diuresis with a favorable safety profile regarding potassium homeostasis. Further preclinical and clinical development is necessary to fully elucidate their therapeutic potential.

References

- 1. ROMK - Wikipedia [en.wikipedia.org]

- 2. Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of hyperactive mutations in the renal potassium channel ROMK uncovers unique effects on channel biogenesis and ion conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. journals.physiology.org [journals.physiology.org]

discovery and development of Romk-IN-32

An In-depth Technical Guide on the Discovery and Development of Romk-IN-32

Disclaimer: No compound with the explicit name "this compound" has been identified in the reviewed scientific literature. This document assumes that "this compound" refers to compound 32 , a bromine-substituted benzonitrile derivative, as described in the 2012 Journal of Medicinal Chemistry article titled "Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics"[1]. All data and methodologies presented herein are based on this publication and related literature on ROMK inhibitors.

Introduction

The renal outer medullary potassium channel (ROMK), also known as Kir1.1, is a critical protein in the kidney responsible for potassium homeostasis and salt reabsorption.[2][3] It is primarily located in the apical membrane of the thick ascending limb of Henle (TAL) and the cortical collecting duct (CCD).[1][3] In the TAL, ROMK facilitates potassium recycling, which is essential for the function of the Na+/K+/2Cl- cotransporter (NKCC2). In the CCD, it is the primary channel for potassium secretion.[1][2] Due to its central role, inhibition of ROMK presents a novel diuretic mechanism with the potential for a reduced risk of hypokalemia compared to existing thiazide and loop diuretics.[4][5] This guide details the discovery and preclinical development of a potent and selective class of ROMK inhibitors, with a focus on the key compound, this compound.

Lead Discovery and Optimization

The journey to identify this compound began with a high-throughput screening (HTS) of an internal chemical library. This effort led to the identification of 1,4-bis(4-nitrophenethyl)piperazine (compound 5 ) as a potent inhibitor of the ROMK channel. Notably, compound 5 was an impurity within an initial screening hit and was solely responsible for the observed biological activity.[1]

While potent, compound 5 exhibited greater inhibitory activity against the hERG channel than ROMK, a significant liability due to the risk of cardiac arrhythmias. This prompted a medicinal chemistry campaign to enhance selectivity and replace the two nitro groups, which are often associated with toxicity concerns. Initial structure-activity relationship (SAR) studies revealed that both nitro groups were vital for ROMK potency. However, further exploration led to the successful identification of alternative pharmacophores. This resulted in a second-generation of inhibitors, for which compound 27 served as a new template for optimization.[1]

Subsequent SAR studies on the benzonitrile ring of compound 27 involved the synthesis of various analogs, including this compound (compound 32 ). It was observed that the introduction of halogens at the ortho-position to the nitrile was favorable. While increasing the size of the halogen from fluorine to bromine slightly decreased ROMK potency, it significantly improved selectivity over the hERG channel.[1]

Quantitative Data

The following tables provide a summary of the quantitative data for this compound and its key analogs.

Table 1: In Vitro Potency and hERG Selectivity

| Compound | Substitution (R'') | ROMK IC₅₀ (µM) | hERG IC₅₀ (µM) |

| 27 | H | 0.30 | 0.43 |

| 30 | F | 0.049 | 0.17 |

| 31 | Cl | 0.075 | 0.12 |

| 32 (this compound) | Br | 0.099 | 0.56 |

| 33 | OMe | 0.089 | 1.6 |

| 34 | OEt | 0.053 | 0.67 |

| Data sourced from J. Med. Chem. 2012, 55, 14, 6564–6574.[1] |

Table 2: Comparison of ROMK Functional Assay Potency

| Compound | ROMK ⁸⁶Rb⁺ Efflux IC₅₀ (µM) | ROMK Electrophysiology IC₅₀ (µM) |

| 5 | 0.052 | 0.024 |

| 26 | 0.089 | 0.026 |

| 30 | 0.049 | 0.030 |

| Data sourced from J. Med. Chem. 2012, 55, 14, 6564–6574.[1] |

Table 3: Rat Pharmacokinetic Profile

| Compound | Rat Clearance | Rat Oral Bioavailability | Rat Half-life (h) |

| 5 | High | Low | Not Reported |

| 30 | Reduced | Acceptable | 1.5 |

| Descriptive data from J. Med. Chem. 2012, 55, 14, 6564–6574. Specific quantitative PK data for this compound was not available in this publication.[1] |

Experimental Protocols

ROMK ⁸⁶Rb⁺ Efflux Assay

This functional assay was the primary method for determining the potency of the inhibitors during the HTS and lead optimization phases.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human ROMK channel.

-

Methodology:

-

CHO-hROMK cells were cultured in 96-well plates.

-

The cells were loaded with the potassium congener, radioactive ⁸⁶Rb⁺.

-

Extracellular ⁸⁶Rb⁺ was removed by washing.

-

The cells were incubated with varying concentrations of the test compounds.

-

⁸⁶Rb⁺ efflux was stimulated by the addition of a high-potassium buffer.

-

The amount of ⁸⁶Rb⁺ released into the supernatant was measured using a scintillation counter.

-

IC₅₀ values were derived from the resulting concentration-response curves.[1]

-

ROMK Electrophysiology Assay

This assay provided a direct measure of the functional inhibition of the ROMK channel's ion-conducting activity.

-

Technique: Whole-cell patch-clamp electrophysiology.

-

Cell Line: CHO cells stably expressing the human ROMK channel.

-

Methodology:

-

Membrane currents were recorded from individual CHO-hROMK cells.

-

The membrane potential was held constant, and voltage steps were applied to elicit ROMK-mediated currents.

-

Test compounds were perfused over the cells at different concentrations.

-

The degree of current inhibition was quantified to determine the IC₅₀ values.[1]

-

In Vivo Pharmacokinetic Studies in Rats

These studies were conducted to assess the in vivo disposition of the lead compounds.

-

Animal Model: Male Sprague-Dawley rats.

-

Methodology:

-

The compound of interest was administered via either intravenous (i.v.) or oral (p.o.) routes.

-

Blood samples were collected at predetermined time points post-administration.

-

Plasma concentrations of the compound were quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Key pharmacokinetic parameters, including clearance, oral bioavailability, and half-life, were calculated from the plasma concentration-time data.[1]

-

Visualizations

Caption: The physiological role of the ROMK channel in the kidney and the inhibitory action of this compound.

References

- 1. Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ROMK - Wikipedia [en.wikipedia.org]

- 3. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacologic inhibition of the renal outer medullary potassium channel causes diuresis and natriuresis in the absence of kaliuresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Renal Outer Medullary Potassium Channel Inhibitor, MK-7145, Lowers Blood Pressure, and Manifests Features of Bartter's Syndrome Type II Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

Romk-IN-32: A Potential Therapeutic for Bartter Syndrome - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bartter syndrome is a group of rare, inherited renal tubulopathies characterized by salt wasting, hypokalemic metabolic alkalosis, and normal to low blood pressure. Type II Bartter syndrome arises from loss-of-function mutations in the KCNJ1 gene, which encodes the Renal Outer Medullary Potassium (ROMK) channel. The ROMK channel is a crucial component of salt reabsorption in the thick ascending limb (TAL) of the loop of Henle. Its dysfunction leads to a cascade of electrolyte imbalances. Romk-IN-32 has emerged as a potent and selective inhibitor of the ROMK channel, presenting a promising therapeutic avenue for ameliorating the symptoms of Bartter syndrome by pharmacologically mimicking the underlying genetic defect to induce a controlled and therapeutically beneficial natriuresis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its evaluation.

Introduction to Bartter Syndrome and the Role of ROMK

Bartter syndrome is an inherited disorder of renal salt wasting, leading to hypokalemia and metabolic alkalosis[1]. The syndrome is classified into several types based on the underlying genetic defect. Type II Bartter syndrome is specifically caused by mutations in the KCNJ1 gene, which encodes the ROMK channel[1][2].

The ROMK channel, an inwardly rectifying potassium channel, is predominantly expressed on the apical membrane of the TAL and the cortical collecting duct (CCD)[3][4][5]. In the TAL, ROMK facilitates the recycling of potassium back into the tubular lumen. This potassium recycling is essential for the function of the Na-K-2Cl cotransporter (NKCC2), the primary mechanism for salt reabsorption in this nephron segment[1][3][6]. Loss-of-function mutations in ROMK impair this process, leading to decreased salt reabsorption and the characteristic features of Bartter syndrome.

This compound: A Potent ROMK Channel Inhibitor

This compound is a small molecule inhibitor of the ROMK channel. Its development as a potential therapeutic for conditions requiring diuretic action stems from the understanding that targeted inhibition of ROMK can induce natriuresis.

Mechanism of Action

This compound acts by directly blocking the pore of the ROMK channel, thereby inhibiting the efflux of potassium ions into the renal tubule. This inhibition of potassium recycling in the TAL indirectly reduces the activity of the NKCC2 cotransporter, leading to decreased reabsorption of sodium, potassium, and chloride ions. The net effect is an increase in the urinary excretion of salt and water, which can help to correct the underlying pathophysiology of diseases characterized by fluid retention. In the context of Bartter syndrome, while seemingly counterintuitive to inhibit a channel that is already dysfunctional, the therapeutic potential lies in the nuanced and controlled modulation of renal salt handling that a pharmacological agent can offer over a complete and unregulated loss of function. Furthermore, for gain-of-function mutations, a direct inhibitory effect is desirable.

Preclinical Data

Preclinical studies have demonstrated the potency and selectivity of this compound, as well as its in vivo efficacy in animal models.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 |

| ROMK | Electrophysiology | 35 nM[7][8] |

| hERG | Electrophysiology | 22 µM[7][8] |

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Profile of this compound in Rats

| Parameter | Species | Route of Administration | Observation | Reference |

| Oral Bioavailability | Wistar Rats | Oral (1 mg/kg) | Moderate (78%) | [7][8] |

| Blood Pressure | Spontaneously Hypertensive Rats | Not Specified | Demonstrated blood pressure lowering effects | [7][8] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Salt Reabsorption in the Thick Ascending Limb

Caption: Ion transport pathways in the thick ascending limb.

Experimental Workflow for Evaluating ROMK Inhibitors

Caption: Preclinical development workflow for a ROMK inhibitor.

Detailed Experimental Protocols

In Vitro ROMK Inhibition Assay (Thallium Flux Assay)

This high-throughput assay is used for the primary screening of ROMK inhibitors. It relies on the principle that ROMK channels are permeable to thallium (Tl+) ions.

-

Cell Line: HEK293 cells stably expressing human ROMK (Kir1.1).

-

Assay Principle: Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR™). Upon channel opening, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. Inhibitors of the ROMK channel will prevent this influx and thus reduce the fluorescent signal.

-

Protocol:

-

Plate ROMK-expressing HEK293 cells in 384-well plates and incubate overnight.

-

Load cells with a Tl+-sensitive dye according to the manufacturer's instructions (e.g., FluxOR™ Potassium Ion Channel Assay kit)[9][10]. This typically involves a 60-90 minute incubation at room temperature.

-

Prepare a compound plate with serial dilutions of this compound.

-

Add the compound dilutions to the cell plate and incubate for a specified period (e.g., 10-30 minutes) to allow for target engagement.

-

Measure baseline fluorescence using a fluorescence plate reader.

-

Add a stimulus solution containing Tl+ to initiate influx through the ROMK channels.

-

Immediately begin kinetic reading of fluorescence intensity over time.

-

The rate of fluorescence increase is proportional to ROMK channel activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to vehicle (0% inhibition) and a known potent ROMK blocker (100% inhibition). Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Electrophysiology (Whole-Cell Patch Clamp)

This technique provides a direct measure of ion channel activity and is the gold standard for confirming the mechanism of action and potency of channel inhibitors.

-

Cell Line: HEK293 cells transiently or stably expressing human ROMK.

-

Protocol:

-

Culture cells on glass coverslips.

-

Use a patch-clamp amplifier and a micromanipulator to form a high-resistance seal (GΩ seal) between a glass micropipette and the cell membrane.

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.

-

Use a voltage protocol to elicit ROMK currents. For example, hold the cell at a holding potential (e.g., -80 mV) and apply voltage steps or ramps to measure current-voltage relationships.

-

Perfuse the cell with an external solution containing this compound at various concentrations.

-

Record the current before and after the application of the compound.

-

-

Data Analysis: Measure the reduction in current amplitude at a specific voltage in the presence of the inhibitor. Calculate the percentage of inhibition and determine the IC50 value from the concentration-response curve.

hERG Safety Assay (Automated Patch Clamp)

Assessing the inhibitory activity of a compound on the hERG potassium channel is a critical step in preclinical safety evaluation to de-risk potential cardiotoxicity.

-

Cell Line: CHO or HEK293 cells stably expressing the human hERG channel.

-

Protocol:

-

Utilize an automated patch-clamp system (e.g., QPatch).

-

Cells are captured on a multi-well plate, and seals are formed automatically.

-

Apply a specific voltage protocol designed to elicit hERG currents.

-

Apply a range of concentrations of this compound to the cells.

-

Record hERG currents in the presence of the compound.

-

-

Data Analysis: Determine the IC50 value for hERG inhibition using a similar method to the ROMK patch-clamp analysis. The ratio of the hERG IC50 to the ROMK IC50 provides a selectivity index.

In Vivo Diuresis and Natriuresis in Rats

This in vivo assay evaluates the diuretic and natriuretic effects of the compound.

-

Animal Model: Male Wistar or Sprague-Dawley rats.

-

Protocol:

-

Acclimate rats to metabolic cages.

-

Fast the animals overnight with free access to water.

-

Administer this compound orally or via intraperitoneal injection. A vehicle control group and a positive control group (e.g., hydrochlorothiazide) should be included.

-

Administer a saline load to ensure adequate urine output.

-

Collect urine over a defined period (e.g., 5 or 24 hours).

-

Measure the total urine volume.

-

Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.

-

-

Data Analysis: Compare the urine volume and electrolyte excretion in the this compound-treated group to the vehicle control group.

Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

The SHR model is a well-established model of human essential hypertension.

-

Animal Model: Spontaneously Hypertensive Rats (SHR).

-

Protocol:

-

Acclimate SHRs and train them for blood pressure measurement using the tail-cuff method to minimize stress-induced fluctuations.

-

Establish baseline blood pressure readings.

-

Administer this compound orally once daily for a specified period (e.g., 1-2 weeks).

-

Measure blood pressure at regular intervals during the treatment period.

-

-

Data Analysis: Compare the change in blood pressure from baseline in the treated group to a vehicle-treated control group.

Conclusion

This compound represents a promising therapeutic candidate for Bartter syndrome by targeting the underlying pathophysiology of dysfunctional renal salt handling. Its high potency for the ROMK channel and favorable preclinical profile warrant further investigation. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and other novel ROMK inhibitors. A thorough understanding of the pharmacology and in vivo effects of these compounds is essential for their successful translation into clinical therapies for Bartter syndrome and other related disorders.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Patch Clamp Protocol [labome.com]

- 3. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]

- 7. A new mouse model for Bartter's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. criver.com [criver.com]

- 10. ionbiosciences.com [ionbiosciences.com]

An In-depth Technical Guide to the Structural and Functional Relationship of the Renal Outer Medullary Potassium Channel (ROMK) and its Small Molecule Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "Romk-IN-32" is not available in the public domain as of the last update. This guide will therefore focus on the well-characterized interactions between the Renal Outer Medullary Potassium Channel (ROMK) and representative small molecule inhibitors, providing a comprehensive overview of their structural and functional relationship based on publicly available scientific literature.

Introduction to ROMK: Structure, Function, and Therapeutic Relevance

The Renal Outer Medullary Potassium Channel (ROMK), also known as Kir1.1 or KCNJ1, is an inwardly rectifying potassium channel that plays a pivotal role in renal physiology.[1][2] As a member of the Kir channel family, ROMK is characterized by a structure comprising two transmembrane domains, a conserved potassium selectivity filter, and cytoplasmic N- and C-terminal domains.[3] Functional channels are formed by the tetrameric assembly of four identical subunits.[4]

ROMK is prominently expressed in the thick ascending limb of Henle's loop (TAL) and the cortical collecting duct (CCD) of the nephron. In the TAL, it is crucial for potassium recycling across the luminal membrane, a process essential for the function of the Na+/K+/2Cl- cotransporter (NKCC2), which is the primary mechanism for salt reabsorption in this segment.[5] In the CCD, ROMK provides a pathway for potassium secretion, which is tightly coupled to sodium reabsorption via the epithelial sodium channel (ENaC).[5]

Given its central role in salt and potassium homeostasis, ROMK has emerged as a compelling therapeutic target. Inhibition of ROMK is expected to induce diuresis and natriuresis by limiting the function of NKCC2 in the TAL and reducing the driving force for sodium reabsorption in the CCD. This dual mechanism of action suggests that ROMK inhibitors could serve as a novel class of diuretics for the treatment of hypertension and edematous states like heart failure, potentially with a reduced risk of hypokalemia compared to existing diuretic classes.

Small Molecule Inhibitors of ROMK: A Focus on Structure-Activity Relationships

Extensive research has led to the discovery of several classes of potent and selective small molecule inhibitors of ROMK. While the specific details of "this compound" are not publicly available, the principles of inhibition can be understood through publicly disclosed compounds.

A notable class of ROMK inhibitors is based on a piperazine scaffold. For instance, the compound 1,4-bis(4-nitrophenethyl)piperazine was identified as a potent ROMK inhibitor through high-throughput screening. Structure-activity relationship (SAR) studies on this and related series have revealed key chemical features that govern potency and selectivity. These studies have led to the development of analogues with improved pharmacokinetic properties and selectivity against other ion channels, such as the hERG channel, which is a critical consideration for cardiovascular safety.

Quantitative Analysis of ROMK Inhibition

The functional consequence of a small molecule inhibitor binding to ROMK is a reduction in potassium ion flux through the channel pore. This inhibition is quantified using various biophysical and pharmacological assays.

Table 1: Inhibitory Potency of a Representative ROMK Inhibitor

| Compound ID | Assay Type | Cell Line | IC50 (µM) | Selectivity (vs. Kir2.1) | Reference |

| Compound 3 | ⁸⁶Rb⁺ Efflux | CHO-hROMK | 5.2 | > 100 µM | [5] |

Experimental Protocols

A detailed understanding of the interaction between ROMK and its inhibitors relies on robust experimental methodologies. Below are protocols for key assays used in the characterization of ROMK inhibitors.

⁸⁶Rb⁺ Efflux Assay for ROMK Function

This assay provides a functional measure of ROMK channel activity by tracking the efflux of the potassium surrogate, ⁸⁶Rb⁺, from cells expressing the channel.

Principle: Cells stably expressing ROMK are loaded with radioactive ⁸⁶Rb⁺. The efflux of ⁸⁶Rb⁺ through open ROMK channels is then measured over time in the presence of varying concentrations of the test inhibitor. A reduction in ⁸⁶Rb⁺ efflux indicates channel inhibition.

Detailed Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human ROMK are cultured in appropriate media and seeded into 96-well plates.

-

⁸⁶Rb⁺ Loading: The cell culture medium is replaced with a loading buffer containing ⁸⁶RbCl and the cells are incubated to allow for the uptake of the radioisotope.

-

Washing: Extracellular ⁸⁶Rb⁺ is removed by washing the cells multiple times with a wash buffer.

-

Inhibitor Incubation: The cells are then incubated with a buffer containing the desired concentration of the ROMK inhibitor or vehicle control.

-

Efflux Measurement: At specified time points, the supernatant containing the effluxed ⁸⁶Rb⁺ is collected and the amount of radioactivity is quantified using a scintillation counter.

-

Cell Lysis: After the final time point, the cells are lysed, and the remaining intracellular ⁸⁶Rb⁺ is measured.

-

Data Analysis: The percentage of ⁸⁶Rb⁺ efflux is calculated for each condition and plotted against the inhibitor concentration to determine the IC50 value.

Patch-Clamp Electrophysiology for Direct Channel Measurement

Patch-clamp electrophysiology allows for the direct measurement of ion currents through individual or populations of ROMK channels in the cell membrane.

Principle: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane. This allows for the electrical isolation of a small patch of the membrane, containing one or more ion channels. The current flowing through these channels can then be measured with high precision.

Detailed Protocol:

-

Cell Preparation: Cells expressing ROMK (e.g., Xenopus oocytes or mammalian cell lines) are prepared and placed in a recording chamber on the stage of an inverted microscope.

-

Pipette Preparation: Glass micropipettes are pulled to a fine tip and filled with an appropriate intracellular solution.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a giga-ohm resistance seal.

-

Whole-Cell Configuration: To measure the total current from all channels in the cell, the membrane patch is ruptured by applying a brief pulse of suction, allowing for electrical access to the cell's interior.

-

Voltage-Clamp Protocol: The membrane potential is clamped at a specific voltage, and the resulting current is recorded. A voltage-step protocol is typically used to elicit channel opening and closing.

-

Inhibitor Application: The ROMK inhibitor is applied to the cell via the bath solution, and the resulting change in current is measured.

-

Data Analysis: The magnitude of the current inhibition is quantified at various inhibitor concentrations to determine the dose-response relationship and IC50. The effects of the inhibitor on channel gating kinetics (e.g., open probability, mean open time) can also be analyzed.

Signaling Pathways and Regulatory Mechanisms

The activity of ROMK is tightly regulated by a variety of intracellular signaling pathways. Understanding these pathways is crucial for contextualizing the effects of ROMK inhibitors.

Caption: Regulatory pathways influencing ROMK channel activity.

Experimental and Logical Workflows

The discovery and characterization of ROMK inhibitors follow a structured workflow, from initial screening to detailed mechanistic studies.

References

- 1. ROMK - Wikipedia [en.wikipedia.org]

- 2. Global knockout of ROMK potassium channel worsens cardiac ischemia-reperfusion injury but cardiomyocyte-specific knockout does not: implications for the identity of mitoKATP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. molbiolcell.org [molbiolcell.org]

- 5. Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of ROMK Inhibitors: A Technical Guide

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific information regarding a compound designated "Romk-IN-32". Therefore, this technical guide provides a comprehensive overview of the typical in vitro characterization of potent and selective ROMK (Renal Outer Medullary Potassium channel, Kir1.1) inhibitors, using methodologies and data from published research on other ROMK inhibitors as a representative example.

This document is intended for researchers, scientists, and drug development professionals interested in the discovery and preclinical evaluation of ROMK inhibitors as potential novel diuretics for the treatment of hypertension and heart failure.

Core Concepts in ROMK Inhibition

The renal outer medullary potassium channel (ROMK) is a member of the inwardly rectifying potassium (Kir) channel family and is encoded by the KCNJ1 gene.[1] It is primarily expressed in the thick ascending limb of Henle's loop and the cortical collecting duct of the kidney.[2] In the thick ascending limb, ROMK is crucial for potassium recycling, which is necessary for the function of the Na-K-2Cl cotransporter (NKCC2). In the cortical collecting duct, it is the primary channel for potassium secretion.[2] Inhibition of ROMK is a promising therapeutic strategy for developing novel diuretics.

Quantitative Analysis of ROMK Inhibitor Potency and Selectivity

A crucial step in the in vitro characterization of a novel ROMK inhibitor is the quantitative determination of its potency and selectivity. This data is typically presented in a tabular format to allow for easy comparison between different compounds.

| Compound | ROMK IC50 (µM) | hERG IC50 (µM) | Kir2.1 IC50 (µM) | Assay Method | Cell Line |

| Compound A (Example) | 0.15 | >30 | >100 | 86Rb+ Efflux | CHO (hROMK) |

| Compound B (Example) | 5.2 | <5 | >100 | 86Rb+ Efflux | CHO (hROMK) |

| Compound C (Example) | 0.05 | 15 | >50 | Thallium Flux | HEK293 (hROMK) |

Table 1: Example data table summarizing the in vitro potency and selectivity of hypothetical ROMK inhibitors. Data is representative of typical findings in the literature.

Key In Vitro Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of in vitro findings. Below are protocols for key experiments used to characterize ROMK inhibitors.

High-Throughput Screening using Thallium Flux Assay

This assay is often used for primary screening of large compound libraries to identify potential ROMK inhibitors. It relies on the principle that potassium channels are permeable to thallium ions (Tl+).

Principle: A thallium-sensitive fluorescent dye is loaded into cells expressing the ROMK channel. Upon channel opening, thallium influx leads to an increase in fluorescence, which is measured by a fluorescence plate reader. Inhibitors of the ROMK channel will block this thallium influx, resulting in a reduced fluorescence signal.

Protocol:

-

Cell Seeding: Seed HEK293 cells stably expressing human ROMK channels onto 384-well plates.

-

Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™).

-

Compound Addition: Add test compounds at various concentrations to the wells.

-

Thallium Stimulation: Add a stimulus buffer containing thallium.

-

Fluorescence Reading: Immediately measure the fluorescence intensity over time using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.

Potency Determination using 86Rb+ Efflux Assay

This functional assay is a robust method to determine the potency of ROMK inhibitors.

Principle: Cells expressing ROMK channels are loaded with the radioactive potassium analog, 86Rb+. The efflux of 86Rb+ through the open ROMK channels is measured in the presence of various concentrations of the inhibitor.

Protocol:

-

Cell Culture: Culture CHO cells stably expressing human ROMK.

-

86Rb+ Loading: Incubate the cells with a medium containing 86Rb+.

-

Compound Incubation: Incubate the loaded cells with the test compound.

-

Efflux Stimulation: Stimulate 86Rb+ efflux by replacing the medium with a high-potassium solution.

-

Radioactivity Measurement: Measure the amount of 86Rb+ released from the cells and the amount remaining in the cells using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of 86Rb+ efflux to determine the IC50.

Electrophysiological Characterization using Patch-Clamp

Patch-clamp electrophysiology is the gold standard for characterizing the mechanism of action of ion channel modulators.

Principle: This technique allows for the direct measurement of ion currents flowing through the ROMK channels in the cell membrane.

Protocol:

-

Cell Preparation: Use cells (e.g., Xenopus oocytes or HEK293 cells) expressing ROMK channels.

-

Patch-Clamp Recording: Form a high-resistance seal between a glass micropipette and the cell membrane (whole-cell or inside-out patch configuration).

-

Voltage Protocol: Apply a specific voltage protocol to elicit ROMK currents.

-

Compound Application: Perfuse the test compound onto the cell.

-

Current Measurement: Record the changes in the ROMK current in the presence of the compound.

-

Data Analysis: Analyze the current traces to determine the inhibitory effect, voltage dependency, and mechanism of block.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex processes and relationships.

The signaling pathway of ROMK is complex and involves multiple regulatory proteins. Understanding this pathway is crucial for interpreting the effects of inhibitors.

This diagram illustrates key kinases and signaling molecules that regulate ROMK channel activity and trafficking, providing context for the mechanism of action of potential inhibitors. The regulation of ROMK is complex, involving protein kinases A (PKA) and serum- and glucocorticoid-inducible kinase 1 (SGK1), which are known to activate the channel.[3][4] Conversely, with-no-lysine kinase 4 (WNK4) and protein tyrosine kinases (PTKs) have been shown to inhibit ROMK activity.[3][5] Phosphatidylinositol 4,5-bisphosphate (PIP2) is also a critical lipid for maintaining channel activity.[4]

Conclusion

The in vitro characterization of ROMK inhibitors is a multi-faceted process that requires a combination of high-throughput screening, robust functional assays, and detailed electrophysiological studies. The data generated from these experiments are essential for identifying potent and selective compounds, understanding their mechanism of action, and guiding further drug development efforts. While no specific data for "this compound" is currently in the public domain, the methodologies and principles outlined in this guide provide a solid framework for the characterization of any novel ROMK inhibitor.

References

- 1. ROMK - Wikipedia [en.wikipedia.org]

- 2. Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation and function of potassium channels in aldosterone-sensitive distal nephron - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

An In-Depth Technical Guide to the Pharmacological Inhibition of the Renal Outer Medullary Potassium (ROMK) Channel

Disclaimer: Initial searches for the specific compound "Romk-IN-32" did not yield any publicly available information. Therefore, this guide provides a comprehensive overview of the target specificity and off-target effects of known inhibitors of the Renal Outer Medullary Potassium (ROMK) channel, a critical area of research for novel diuretics.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of ROMK inhibitors. It details the molecular pharmacology of the ROMK channel, experimental protocols for assessing inhibitor activity, and summarizes the target specificity and off-target profiles of representative small molecule inhibitors.

Introduction to ROMK as a Therapeutic Target

The Renal Outer Medullary Potassium (ROMK) channel, also known as Kir1.1 or KCNJ1, is an ATP-dependent inward-rectifier potassium channel.[1][2] It is predominantly expressed on the apical membrane of epithelial cells in two key segments of the kidney nephron: the thick ascending limb of the loop of Henle (TALH) and the cortical collecting duct (CCD).[3][4]

In the TALH, ROMK is crucial for recycling potassium ions back into the tubular lumen, a process essential for the function of the Na+/K+/2Cl- cotransporter (NKCC2), the target of loop diuretics like furosemide.[3][5] In the CCD, ROMK provides the primary pathway for potassium secretion, which is coupled to sodium reabsorption via the epithelial sodium channel (ENaC).[3][4]

Due to this dual role, selective inhibition of ROMK is a promising therapeutic strategy for the development of novel diuretics. It is hypothesized that ROMK inhibitors could offer superior diuretic and natriuretic effects compared to existing therapies, potentially with a reduced risk of hypokalemia (low potassium levels), a common side effect of loop and thiazide diuretics.[3][6] Genetic studies in humans with loss-of-function mutations in the KCNJ1 gene support this hypothesis, showing that these individuals have lower blood pressure.[6]

Signaling Pathways and Mechanism of ROMK Regulation

The activity of the ROMK channel is tightly regulated by a complex network of signaling pathways to maintain electrolyte and fluid homeostasis. Key regulatory mechanisms include protein trafficking to and from the plasma membrane and direct modulation of channel gating by intracellular factors.

Several kinases and signaling molecules modulate ROMK activity. For instance, with-no-lysine (WNK) kinases, serum and glucocorticoid-inducible kinase 1 (SGK1), and Src-family tyrosine kinases (SFKs) are known to regulate ROMK channels.[7] Dietary potassium intake also influences ROMK activity; low potassium intake leads to increased tyrosine phosphorylation of ROMK and a decrease in channel activity, while high potassium intake has the opposite effect.[7] The cAMP-protein kinase A (PKA) pathway also plays a role in modulating ROMK activity.[8]

Quantitative Data on ROMK Inhibitor Specificity and Off-Target Effects

The development of potent and selective ROMK inhibitors has been a key focus of medicinal chemistry efforts.[9] The following tables summarize publicly available data for several representative ROMK inhibitors. It is important to note that assay conditions can vary between studies, which may influence reported potency values.

Table 1: On-Target Potency of Selected ROMK Inhibitors

| Compound | Assay Type | Species | IC50 (µM) | Reference |

| MK-7145 | Electrophysiology | Human | ~0.012 (isomer 12) | [3] |

| Compound 5 | 86Rb+ Efflux | Human | 0.052 | [4] |

| Compound 30 | 86Rb+ Efflux | Human | 0.049 | [4] |

| Compound A | Not Specified | Not Specified | Potent | [6] |

| VU590 | Tl+ Flux | Not Specified | Submicromolar | [10] |

| BMS-986308 | Not Specified | Not Specified | Potent | [11] |

Table 2: Off-Target Selectivity of Selected ROMK Inhibitors

| Compound | Off-Target | Assay Type | IC50 (µM) or % Inhibition @ 10µM | Selectivity (Off-Target/On-Target) | Reference |

| MK-7145 (isomer 12) | hERG | Electrophysiology | >1800-fold vs ROMK EP | >1800 | [3] |

| Compound 5 | hERG | 86Rb+ Efflux | 0.005 | ~0.1 | [4] |

| Compound 5 | Kir2.1 | Fluorescence | >100 | >1900 | [4] |

| Compound 5 | Kir2.3 | Not Specified | >100 | >1900 | [4] |

| Compound 30 | Kir2.1 | Not Specified | Selective | Not Specified | [4] |

| Compound 30 | Kir2.3 | Not Specified | Selective | Not Specified | [4] |

| VU590 | Kir7.1 | Not Specified | Low micromolar | Not Specified | [10] |

| VU590 | Kir2.1 | Not Specified | Inactive | Not Specified | [10] |

| VU590 | Kir4.1 | Not Specified | Inactive | Not Specified | [10] |

| ML112 | GABAA | Not Specified | 6.2 | 28 | [12] |

| ML112 | hERG | Not Specified | Inactive | Not Specified | [12] |

Experimental Protocols for Assessing ROMK Inhibitor Activity

A variety of in vitro assays are employed to identify and characterize ROMK inhibitors. High-throughput screening (HTS) campaigns often utilize fluorescence-based assays, while more detailed characterization involves ion flux and electrophysiological methods.

Thallium (Tl+) Flux Assay: This is a common fluorescence-based HTS method.[10]

-

Cell Line: A stable cell line expressing ROMK is used, often with an inducible expression system to control for off-target effects of the channel itself.[10]

-

Fluorescent Dye: The cells are loaded with a thallium-sensitive fluorescent dye, such as Fluozin-2.[10]

-

Compound Incubation: The test compounds are added to the cells.

-

Thallium Addition: A solution containing thallium (a potassium ion mimetic) is added to the wells.

-

Signal Detection: As thallium enters the cells through open ROMK channels, it binds to the dye, causing an increase in fluorescence. A microplate reader measures the change in fluorescence intensity over time. Inhibitors of ROMK will reduce the rate of fluorescence increase.

86Rb+ Efflux Assay: This functional assay measures the efflux of radioactive rubidium (86Rb+), another potassium surrogate, from cells expressing ROMK.[4]

-

Cell Loading: Cells stably expressing ROMK are incubated with 86Rb+ to allow for its accumulation inside the cells.

-

Compound Incubation: Test compounds are added to the cells.

-

Efflux Stimulation: The cells are then treated with a high-potassium solution to stimulate the efflux of 86Rb+ through the ROMK channels.

-

Quantification: The amount of 86Rb+ remaining in the cells or released into the supernatant is measured using a scintillation counter. Potent inhibitors will reduce the amount of 86Rb+ efflux.

Electrophysiology (Patch-Clamp): This is the gold standard for characterizing ion channel modulators, providing detailed information on the mechanism of inhibition.

-

Cell Preparation: Cells expressing ROMK are cultured on coverslips suitable for microscopy.

-

Patch-Clamp Recording: A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane (a "gigaseal"). This allows for the measurement of ion flow through single channels or the entire cell.

-

Voltage Protocols: Specific voltage protocols are applied to the cell to elicit ROMK channel currents.

-

Compound Application: The test compound is applied to the cell via perfusion.

-

Data Analysis: The effect of the compound on the amplitude and kinetics of the ROMK current is measured and analyzed to determine the IC50 and mechanism of action.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ROMK inhibitor actions in the nephron probed with diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacologic inhibition of the renal outer medullary potassium channel causes diuresis and natriuresis in the absence of kaliuresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation and function of potassium channels in aldosterone-sensitive distal nephron - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. High-Throughput Screening Reveals a Small-Molecule Inhibitor of the Renal Outer Medullary Potassium Channel and Kir7.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of a small molecule inhibitor of ROMK with unprecedented selectivity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preliminary Toxicity Assessment of ROMK-IN-32: An In-Depth Technical Guide

Disclaimer: As of November 2025, publicly available data on the specific toxicity of a compound designated "Romk-IN-32" is not available. This document provides a comprehensive, albeit hypothetical, preliminary toxicity assessment based on the known physiological functions of the Renal Outer Medullary Potassium (ROMK) channel and general principles of toxicology for small molecule inhibitors. The experimental protocols and data presented herein are illustrative and intended to serve as a framework for the actual preclinical safety evaluation of a ROMK inhibitor like this compound.

Introduction

The Renal Outer Medullary Potassium channel (ROMK), encoded by the KCNJ1 gene, is a critical regulator of electrolyte and water balance. It is primarily expressed in the thick ascending loop of Henle (TALH) and the cortical collecting duct (CCD) of the kidney. In the TALH, ROMK facilitates potassium recycling, which is essential for the function of the Na+/K+/2Cl- cotransporter (NKCC2). In the CCD, it provides a pathway for potassium secretion coupled to sodium reabsorption via the epithelial sodium channel (ENaC). Due to its central role in renal physiology, ROMK is an attractive therapeutic target for novel diuretics.[1][2]

This compound is a hypothetical small molecule inhibitor of the ROMK channel. This document outlines a proposed preliminary toxicity assessment to identify potential safety concerns and guide further non-clinical development. The assessment framework includes proposed in vitro and in vivo studies designed to evaluate the compound's cytotoxic potential, off-target effects, and systemic toxicity.

Proposed In Vitro Toxicity Studies

In vitro assays are fundamental for early toxicity screening, providing insights into a compound's potential for causing cell death and identifying potential off-target liabilities.

The initial assessment of this compound would involve evaluating its cytotoxic potential in relevant cell lines.

Table 1: Proposed In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Endpoint | Hypothetical IC50 (µM) |

| HEK293 | MTT | Cell Viability | > 100 |

| HepG2 | Neutral Red Uptake | Cell Viability | > 100 |

| mIMCD-3 | AlamarBlue | Cell Viability | 75.2 |

| hERG-HEK293 | Patch Clamp | hERG Inhibition | 25.8 |

Experimental Protocol: MTT Assay

-

Cell Seeding: Human Embryonic Kidney (HEK293) cells are seeded into 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in cell culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The cells are treated with the different concentrations of this compound and incubated for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel is a critical safety liability due to the risk of cardiac arrhythmias.

Experimental Protocol: Automated Patch Clamp for hERG Inhibition

-

Cell Preparation: HEK293 cells stably expressing the hERG channel are cultured and harvested.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.

-

Compound Application: this compound is applied at various concentrations (e.g., 0.1, 1, 10, 30 µM) to assess its effect on the hERG current.

-

Data Analysis: The inhibition of the hERG current is measured, and an IC50 value is determined.

Proposed In Vivo Toxicity Studies

In vivo studies in animal models are essential to understand the systemic effects of a new chemical entity.

An acute toxicity study provides information on the potential toxicity from a single high dose of the compound.

Table 2: Proposed Acute Oral Toxicity of this compound in Rodents

| Species | Strain | Dose (mg/kg) | Observation Period | Key Findings (Hypothetical) |

| Mouse | C57BL/6 | 2000 | 14 days | No mortality or significant clinical signs of toxicity. |

| Rat | Sprague-Dawley | 2000 | 14 days | No mortality. Mild, transient diuresis observed within the first 6 hours. |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

-

Animal Model: Female Sprague-Dawley rats (8-12 weeks old) are used.

-

Dosing: A starting dose of 175 mg/kg is administered orally to a single animal.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment: If the animal survives, the dose for the next animal is increased (e.g., to 550 mg/kg). If the animal dies, the dose is decreased (e.g., to 55 mg/kg). This sequential dosing continues until the criteria for determining the LD50 are met or the limit dose of 2000 mg/kg is reached without mortality.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and potential off-target effects requires visualizing the relevant biological pathways and experimental processes.

Caption: ROMK's role in the kidney and the inhibitory action of this compound.

Caption: A streamlined workflow for in vitro toxicity assessment.

Caption: Workflow for an acute in vivo toxicity study.

Potential Toxicities and Mitigation Strategies

Based on the mechanism of action, potential toxicities of a ROMK inhibitor could include:

-

Hyperkalemia: Inhibition of ROMK in the collecting duct would decrease potassium secretion, potentially leading to elevated serum potassium levels.

-

Hyponatremia and Dehydration: Inhibition of ROMK in the thick ascending limb would indirectly inhibit sodium reabsorption, leading to natriuresis and diuresis.

-

Metabolic Acidosis: Alterations in ion transport in the kidney can potentially disrupt acid-base balance.

Mitigation Strategies:

-

Careful dose selection and monitoring of serum electrolytes in preclinical and clinical studies.

-

Development of compounds with a favorable pharmacokinetic profile to avoid sustained high concentrations.

-

Patient selection in clinical trials to exclude individuals with pre-existing renal impairment or electrolyte imbalances.

Conclusion

This document provides a hypothetical framework for the preliminary toxicity assessment of this compound, a novel ROMK inhibitor. The proposed in vitro and in vivo studies are designed to identify potential safety liabilities early in the drug development process. While the data presented is illustrative, the methodologies and workflows provide a robust foundation for the actual preclinical safety evaluation of this and other similar compounds targeting the ROMK channel. A thorough understanding of the on-target and off-target pharmacology of this compound will be critical for its successful development as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Romk-IN-32 in Patch Clamp Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Romk-IN-32, a potent inhibitor of the Renal Outer Medullary Potassium (ROMK) channel, in patch clamp electrophysiology experiments. This document includes an overview of the compound, detailed experimental protocols, and diagrams of relevant signaling pathways to facilitate the investigation of ROMK channel function and the effects of its inhibition.

Introduction to this compound

This compound is a small molecule inhibitor of the ROMK (Kir1.1) channel, a key player in potassium homeostasis and renal salt transport. Loss-of-function mutations in the gene encoding ROMK are associated with Bartter's syndrome, a salt-wasting disorder, highlighting the channel's importance in blood pressure regulation. As such, ROMK has emerged as a promising therapeutic target for the development of novel diuretics. This compound offers a valuable pharmacological tool for studying the physiological and pathophysiological roles of ROMK channels.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Parameter | Value | Channel/System | Reference |

| IC50 | 35 nM | ROMK | [1] |

| IC50 | 22 µM | hERG | [1] |

Note: The significant difference in IC50 values between ROMK and the hERG channel indicates a favorable selectivity profile for this compound, which is a critical consideration in drug development to minimize the risk of cardiac side effects.

Signaling Pathways

The activity of ROMK channels is intricately regulated by various intracellular signaling pathways. Understanding these pathways is crucial for interpreting the effects of inhibitors like this compound and for designing experiments to probe the channel's regulation.

Figure 1: Signaling pathways regulating ROMK channel activity.

Experimental Protocols

The following protocols are designed for the characterization of this compound's effect on ROMK channels using the whole-cell patch clamp technique. These protocols are based on established methods for studying ROMK and other inwardly rectifying potassium channels and should be adapted as needed for specific experimental setups.

Cell Preparation

Human Embryonic Kidney (HEK293) cells are a suitable expression system for studying recombinant ROMK channels due to their low endogenous potassium channel expression.

-

Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: Transiently transfect the cells with a plasmid encoding the human ROMK1 (or other desired isoform) channel using a suitable transfection reagent. Co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells for patching.

-

Plating for Electrophysiology: 24-48 hours post-transfection, plate the cells onto glass coverslips at a low density to allow for easy access to individual cells for patch clamping.

Solutions

Extracellular (Bath) Solution (in mM):

-

140 NaCl

-

5 KCl

-

2 CaCl₂

-

1 MgCl₂

-

10 HEPES

-

10 Glucose

-

Adjust pH to 7.4 with NaOH.

-

Adjust osmolarity to ~310 mOsm with sucrose.

Intracellular (Pipette) Solution (in mM):

-

140 KCl

-

1 MgCl₂

-

10 EGTA

-

10 HEPES

-

5 Mg-ATP

-

0.3 Na-GTP

-

Adjust pH to 7.2 with KOH.

-

Adjust osmolarity to ~290 mOsm with sucrose.

This compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Store aliquots at -20°C.

-

On the day of the experiment, dilute the stock solution in the extracellular solution to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.

Experimental Workflow

The following diagram illustrates the general workflow for a patch clamp experiment to characterize this compound.

Figure 2: General workflow for a patch clamp experiment.

Whole-Cell Patch Clamp Protocol

-

Establish Whole-Cell Configuration:

-

Place a coverslip with transfected cells in the recording chamber and perfuse with the extracellular solution.

-

Using a micromanipulator, approach a transfected cell with a fire-polished borosilicate glass pipette (3-5 MΩ resistance) filled with the intracellular solution.

-

Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Apply a brief, strong suction pulse to rupture the membrane patch and establish the whole-cell configuration.

-

-

Voltage Clamp Protocol for Characterizing Inhibition:

-

Hold the cell at a holding potential of -80 mV.

-

Apply a series of voltage steps or a voltage ramp to elicit ROMK currents. A typical ramp protocol would be from -120 mV to +60 mV over 500 ms.

-

Record stable baseline currents for several minutes.

-

Perfuse the cell with the extracellular solution containing this compound. Based on its IC50 of 35 nM, a concentration range of 1 nM to 1 µM is recommended to construct a dose-response curve.

-

Continuously record the currents during drug application until a steady-state block is achieved.

-

To determine the reversibility of the block, wash out the compound by perfusing with the control extracellular solution and monitor the recovery of the current.

-

-

Data Analysis:

-

Measure the peak outward current at a specific voltage (e.g., +40 mV) before, during, and after the application of this compound.

-

Calculate the percentage of inhibition for each concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

-

Analyze the kinetics of block and unblock by fitting the time course of inhibition and recovery to exponential functions.

-

Logical Relationships in Experimental Design

The following diagram illustrates the logical flow for designing and interpreting experiments with this compound.

Figure 3: Logical flow of experimental design and interpretation.

References

Application Notes and Protocols for Romk-IN-32 in Cultured Renal Epithelial Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Romk-IN-32, a potent and selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel, in cultured renal epithelial cells. The protocols outlined below are designed to facilitate research into renal physiology, pathophysiology, and the development of novel diuretics.

Introduction

The Renal Outer Medullary Potassium channel (ROMK), encoded by the KCNJ1 gene, is a critical component of potassium homeostasis in the kidney.[1] It is an ATP-dependent potassium channel responsible for potassium recycling in the thick ascending limb (TAL) and potassium secretion in the cortical collecting duct (CCD). By modulating sodium and potassium transport, ROMK plays a pivotal role in maintaining electrolyte balance and blood pressure. Dysregulation of ROMK function is associated with disorders such as Bartter syndrome, highlighting its importance as a therapeutic target.[2]